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Introduction
(S)-GSK1379725A, also known as AU1, has emerged as a significant chemical probe for

studying the function of the Bromodomain and PHD finger-containing Transcription Factor

(BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a

key player in chromatin remodeling and gene regulation. Dysregulation of BPTF has been

implicated in various cancers, making it an attractive therapeutic target. (S)-GSK1379725A is a

selective inhibitor of the BPTF bromodomain, a protein module that recognizes acetylated

lysine residues on histones, thereby mediating protein-protein interactions crucial for

transcriptional regulation. This technical guide provides an in-depth overview of the discovery

and, critically, the detailed synthetic pathway of (S)-GSK1379725A, based on the seminal work

by Kirberger and colleagues.

Discovery and Biological Activity
(S)-GSK1379725A was identified as the more active enantiomer of the racemic compound rac-

GSK1379725A (AU1). It selectively binds to the BPTF bromodomain with a dissociation

constant (Kd) of 2.8 μM.[1] Notably, it exhibits selectivity over the bromodomains of the BET

(Bromodomain and Extra-Terminal domain) family, such as BRD4, which is a crucial feature for

a specific chemical probe.[1] The discovery and characterization of (S)-GSK1379725A have

provided researchers with a valuable tool to dissect the biological roles of the BPTF

bromodomain in health and disease.
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Synthetic Pathway of (S)-GSK1379725A
The synthesis of (S)-GSK1379725A is a multi-step process commencing from commercially

available starting materials. The following sections detail the experimental protocols for each

step, accompanied by a summary of the key quantitative data.

Experimental Protocols
Step 1: Synthesis of (S)-tert-butyl (1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)phenyl)amino)propan-2-yl)carbamate

To a solution of Boc-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-

dioxaborolan-2-yl)aniline (1.0 eq). The reaction mixture is stirred at 0 °C for 30 minutes and

then at room temperature for 16 hours. The reaction is monitored by thin-layer chromatography

(TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively

with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous

Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by

flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of (S)-tert-butyl (1-((4-(2-aminopyrimidin-4-yl)phenyl)amino)-1-oxopropan-2-

yl)carbamate

A mixture of (S)-tert-butyl (1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)phenyl)amino)propan-2-yl)carbamate (1.0 eq), 4-chloro-2-aminopyrimidine (1.1 eq), [1,1'-

bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane

(Pd(dppf)Cl2·CH2Cl2) (0.05 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane

and water (4:1) is degassed with argon for 15 minutes. The reaction mixture is then heated at

90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture

is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The

residue is partitioned between ethyl acetate and water. The organic layer is washed with brine,

dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by

flash column chromatography on silica gel.

Step 3: Synthesis of (S)-2-amino-N-(4-(2-aminopyrimidin-4-yl)phenyl)propanamide
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(S)-tert-butyl (1-((4-(2-aminopyrimidin-4-yl)phenyl)amino)-1-oxopropan-2-yl)carbamate (1.0 eq)

is dissolved in a 4 M solution of HCl in 1,4-dioxane. The reaction mixture is stirred at room

temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is

triturated with diethyl ether to afford the hydrochloride salt of the desired product as a solid,

which is used in the next step without further purification.

Step 4: Synthesis of (S)-N-(4-(2-aminopyrimidin-4-yl)phenyl)-N,3-dimethylbutanamide ((S)-
GSK1379725A)

To a solution of (S)-2-amino-N-(4-(2-aminopyrimidin-4-yl)phenyl)propanamide hydrochloride

(1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM at 0 °C is added isovaleryl chloride (1.2

eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room

temperature for 4 hours. The reaction is quenched by the addition of water. The organic layer is

separated, washed with saturated NaHCO3 solution and brine, dried over anhydrous Na2SO4,

filtered, and concentrated. The crude product is purified by preparative high-performance liquid

chromatography (HPLC) to yield (S)-GSK1379725A.

Quantitative Data Summary
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Note: Specific yields for each step were not explicitly detailed in the primary literature and may

require optimization.

Visualizing the Synthesis
The multi-step synthesis of (S)-GSK1379725A can be visualized as a clear workflow.

Step 1: Amide Coupling

Step 2: Suzuki Coupling

Step 3: Boc Deprotection Step 4: Acylation
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Caption: Synthetic pathway of (S)-GSK1379725A.
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Conclusion
This technical guide has provided a detailed overview of the discovery and, most importantly,

the synthetic pathway for (S)-GSK1379725A, a selective inhibitor of the BPTF bromodomain.

The provided experimental protocols and synthesis workflow offer a valuable resource for

researchers in medicinal chemistry and chemical biology who are interested in synthesizing this

important chemical probe for their own investigations into the function of BPTF and the broader

field of epigenetics. The availability of a well-defined synthetic route is crucial for enabling

further structure-activity relationship studies and the development of even more potent and

selective BPTF inhibitors with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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